molecular formula C21H25ClN2O3S B2460362 1-Tert-butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate CAS No. 1255666-28-4

1-Tert-butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate

Cat. No.: B2460362
CAS No.: 1255666-28-4
M. Wt: 420.95
InChI Key: MGYPWRIQHAKNAV-UHFFFAOYSA-N
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Description

1-Tert-butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate is a synthetic organic compound with the molecular formula C12H19F2NO4. It is characterized by the presence of a piperidine ring substituted with tert-butyl, methyl, and difluoro groups, along with two ester functional groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of Difluoro Groups: Fluorination reactions are employed to introduce the difluoro groups at the 4-position of the piperidine ring.

    Substitution with Tert-butyl and Methyl Groups: The tert-butyl and methyl groups are introduced through alkylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the difluoro groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or organolithium compounds are employed for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-Tert-butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Tert-butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The difluoro groups and ester functionalities play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Tert-butyl 2-methyl 3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate
  • 1-Tert-butyl 2-methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate

Uniqueness

1-Tert-butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate is unique due to the presence of difluoro groups at the 4-position of the piperidine ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where fluorinated derivatives are desired.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 4,4-difluoropiperidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(17)15-6-5-12(13,14)7-8(15)9(16)18-4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJHVMVWSYGNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901129264
Record name 1,2-Piperidinedicarboxylic acid, 4,4-difluoro-, 1-(1,1-dimethylethyl) 2-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901129264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255666-28-4
Record name 1,2-Piperidinedicarboxylic acid, 4,4-difluoro-, 1-(1,1-dimethylethyl) 2-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255666-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Piperidinedicarboxylic acid, 4,4-difluoro-, 1-(1,1-dimethylethyl) 2-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901129264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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